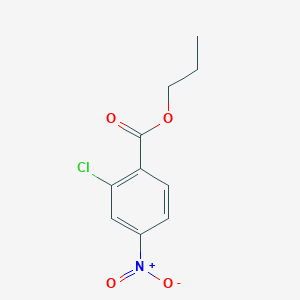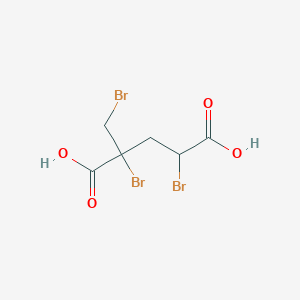
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol is a chemical compound with the molecular formula C18H16O It is known for its unique structure, which includes both alkyne and alkene functional groups, as well as a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne Intermediate: This step involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions to form the alkyne intermediate.
Addition of the Methyl Group: The alkyne intermediate is then subjected to a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Formation of the Enone: The methylated alkyne undergoes a reaction with benzaldehyde under basic conditions to form the enone intermediate.
Hydroxylation: Finally, the enone intermediate is hydroxylated using a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-one.
Reduction: Formation of 3-Methyl-1,5-diphenylpentane.
Substitution: Formation of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-chloride or bromide.
科学的研究の応用
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
3-Methyl-1,5-diphenylpent-1-en-4-yn-2-ol: Similar structure but with the hydroxyl group at a different position.
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
60184-29-4 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC名 |
3-methyl-1,5-diphenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C18H16O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-12,14,19H,1H3 |
InChIキー |
AXWUQIDUUZYYRQ-UHFFFAOYSA-N |
正規SMILES |
CC(C=CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)



![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)

![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)



![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)

